molecular formula C17H15BrFN3O2 B2735430 1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-53-9

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2735430
CAS No.: 894029-53-9
M. Wt: 392.228
InChI Key: DZRWCTWMMJMPDM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidin-3-yl core substituted with a 3-fluorophenyl group and linked via a urea bridge to a 4-bromophenyl moiety. The compound’s molecular formula is C₁₇H₁₄BrFN₃O₂, with a calculated molecular weight of ~391 g/mol.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWCTWMMJMPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15_{15}H14_{14}BrF N2_{2}O
  • Molecular Weight : 333.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated and fluorinated phenyl derivatives with urea under controlled conditions. The yield and purity of the synthesized compound are critical for evaluating its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLa9.22 ± 0.17Induction of apoptosis
MCF-7Not specifiedCytotoxic effects observed

These findings suggest that the compound may interfere with critical cellular processes, leading to reduced viability in cancer cells.

The proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Computational docking studies have shown favorable binding interactions with these enzymes, indicating a potential pathway for therapeutic application.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Activity :
    • A study evaluated a series of urea derivatives, including those structurally similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 4 µM to 10 µM .
  • In Vivo Studies :
    • In vivo assessments using murine models indicated that these compounds could inhibit tumor growth significantly, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Key Observations :

  • Core Impact: Thiazole-containing analogs (8a–c) exhibit lower molecular weights (362–412 g/mol) compared to the target compound (~391 g/mol), reflecting the pyrrolidinone ring’s larger size and oxygen content.
  • Substituent Effects: Bromine in the target compound increases molecular weight relative to chloro analogs (e.g., 8c: 396.0 vs. target: ~391). Dichloro substituents (8b) correlate with higher synthetic yields (58.1%) compared to mono-fluoro (8a: 50.3%), suggesting steric/electronic factors influence reactivity .

Physicochemical and Electronic Properties

  • Halogen Effects: Bromine’s larger atomic radius and lower electronegativity (vs. The 3-fluorophenyl group’s electron-withdrawing nature could modulate the urea’s acidity or binding interactions.
  • Solubility: The pyrrolidinone core’s carbonyl group may improve aqueous solubility relative to thiazole analogs, though bromine’s hydrophobicity could counteract this.

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